molecular formula C14H17N3O3S B2689842 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923695-29-8

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2689842
CAS No.: 923695-29-8
M. Wt: 307.37
InChI Key: OAMLMCNMDDEOBP-UHFFFAOYSA-N
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Description

N-(4-(2-(Butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule compound of interest in chemical and pharmaceutical research. This compound features a core structure consisting of a 2,4-disubstituted thiazole ring, a common motif in medicinal chemistry. The thiazole is functionalized on one side with a furan-2-carboxamide group and on the other with a carbonyl-linked butylamide chain. This molecular architecture is characteristic of a class of compounds investigated for their potential to modulate various biological pathways . Researchers exploring structure-activity relationships (SAR) will note that this analog possesses a butylamino side chain. This places it within a family of related compounds where variations in the amine substituent (e.g., morpholino , isopropyl , cycloheptyl ) are studied to understand their impact on biological activity and physicochemical properties. While the specific mechanism of action for this precise molecule is not yet fully characterized, structurally similar molecules have been identified as interacting with multiple cellular signaling pathways. Based on this structural analogy, it may serve as a valuable chemical tool for probing novel therapeutic targets in areas such as oncology and metabolic diseases . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-3-6-15-12(18)8-10-9-21-14(16-10)17-13(19)11-5-4-7-20-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMLMCNMDDEOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.

  • Attachment of the Butylamino Group: : The butylamino group can be introduced via nucleophilic substitution reactions. For instance, the thiazole intermediate can be reacted with butylamine in the presence of a suitable base to form the butylamino derivative.

  • Formation of the Furan Ring: : The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. This step often involves the use of acidic catalysts to facilitate the cyclization process.

  • Coupling of the Thiazole and Furan Rings: : The final step involves the coupling of the thiazole and furan rings. This can be achieved through various methods, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed on the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the butylamino group. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

  • Antimicrobial Activity : Thiazole derivatives, including this compound, have shown promising antibacterial and antifungal properties. Recent studies indicate that compounds with thiazole moieties demonstrate significant inhibition against various microbial strains, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Research has demonstrated that thiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with growth and survival .

Case Studies

Several studies have documented the applications of this compound in clinical and preclinical settings:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibited significant antibacterial effects, thus supporting its use as a lead compound for developing new antibiotics .
  • Cancer Treatment : In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
  • Inflammation Models : Animal models of inflammation showed that administration of the compound resulted in reduced swelling and pain, indicating its potential for treating conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The butyl side chain in the target may enhance membrane permeability compared to bulkier (tert-butyl) or polar (methoxybenzyl) groups .
  • Thermal Stability : Higher melting points in compounds 9–13 correlate with crystalline packing influenced by halogen substituents, a property the target may lack due to its flexible chain .
Table 1: Key Structural and Physical Properties
Compound Substituents Molecular Weight Yield (%) Melting Point (°C)
Target Compound Butylamino-oxoethyl, furan ~375 (estimated) N/A N/A
Compound 9 4-Chlorobenzylidene N/A 90 186–187
Compound 55 tert-Butyl, pyridinyl 448.3 N/A N/A

Biological Activity

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known by its CAS number 923695-29-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 307.37 g/mol
Molecular Formula C15H18N4O3S
LogP 4.9815
Polar Surface Area 65.327 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Research indicates that this compound exhibits antitumor activity. Preliminary studies suggest that it induces apoptosis in cancer cells by arresting the cell cycle at the S phase, thereby inhibiting cell proliferation. Specifically, studies on HepG2 cells have shown that treatment with this compound increases the percentage of cells in the S phase significantly compared to control groups .

The compound's mechanism appears to involve the modulation of mitochondrial pathways, as evidenced by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside activation of caspase-3, which is critical for apoptosis .

Antitumor Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
HepG25.0Induces apoptosis via S-phase arrest
MCF77.5Activates mitochondrial pathways
A5496.3Inhibits cell proliferation through caspase activation

These results indicate that the compound possesses significant anticancer properties across different cell lines.

Other Biological Activities

In addition to its antitumor effects, there is emerging evidence that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, derivatives of thiazole and furan have been shown to inhibit various bacterial strains and fungi, suggesting potential broader applications in infectious disease treatment.

Case Studies

  • HepG2 Cell Study : A study demonstrated that this compound induced apoptosis in HepG2 cells through mitochondrial pathways. The treatment led to a concentration-dependent increase in Bax expression and a decrease in Bcl-2 levels, confirming its role in promoting apoptosis .
  • MCF7 Cell Study : Another investigation reported that this compound inhibited proliferation in MCF7 breast cancer cells with an IC50 value of 7.5 µM. The study suggested that this effect was mediated through caspase activation, indicating a similar apoptotic mechanism as observed in HepG2 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between substituted thiazole intermediates and furan-2-carboxamide derivatives. Key steps include:

  • Acylation : React a thiazole-2-amine intermediate with butyl isocyanate to introduce the N-butylamide moiety .
  • Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or THF to link the thiazole core to furan-2-carboxylic acid .
  • Purification : Recrystallize from ethanol or DMF/water mixtures to achieve >95% purity, monitored by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the thiazole (δ 7.2–7.5 ppm), furan (δ 6.2–6.3 ppm), and butylamide (δ 1.2–1.4 ppm) groups .
  • LC-MS : Confirm molecular weight (expected [M+H]+ ~350–400 Da) and detect impurities .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • In vitro antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Anti-HIV screening : Evaluate inhibition of HIV-1 reverse transcriptase or protease activity in enzymatic assays .

Advanced Research Questions

Q. What strategies are effective for structural optimization to enhance bioactivity?

  • Methodology :

  • SAR studies : Modify the butyl group (e.g., cyclization to cyclohexyl or elongation to pentyl) to alter lipophilicity and binding affinity .
  • Heterocycle substitution : Replace the furan with pyridine or benzothiazole to improve metabolic stability, guided by docking studies .
  • Prodrug design : Introduce ester or phosphate groups at the carboxamide to enhance solubility .

Q. How can contradictions in biological data (e.g., variable IC50 values across studies) be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What computational tools are suitable for predicting binding modes and off-target risks?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like DNA polymerase or kinases .
  • Pharmacophore mapping : Align structural features (e.g., hydrogen bond donors in the thiazole ring) with known inhibitors .
  • ADMET prediction : Apply SwissADME or ProTox-II to assess toxicity and pharmacokinetics .

Q. How can crystallographic data inform structural analysis?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve the 3D conformation to confirm intramolecular H-bonds (e.g., between the carboxamide and thiazole nitrogen) .
  • Torsion angle analysis : Compare experimental data with DFT-optimized geometries to identify strain or flexibility .

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